ERR|A Inverse Agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

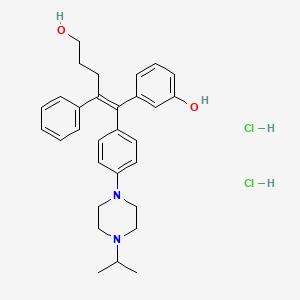

C30H38Cl2N2O2 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

3-[(E)-5-hydroxy-2-phenyl-1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pent-1-enyl]phenol;dihydrochloride |

InChI |

InChI=1S/C30H36N2O2.2ClH/c1-23(2)31-17-19-32(20-18-31)27-15-13-25(14-16-27)30(26-10-6-11-28(34)22-26)29(12-7-21-33)24-8-4-3-5-9-24;;/h3-6,8-11,13-16,22-23,33-34H,7,12,17-21H2,1-2H3;2*1H/b30-29+;; |

InChI Key |

VREKGOHYUPVQSX-NFOZGECASA-N |

Isomeric SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)/C(=C(/CCCO)\C3=CC=CC=C3)/C4=CC(=CC=C4)O.Cl.Cl |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=C(CCCO)C3=CC=CC=C3)C4=CC(=CC=C4)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Mechanism of Action of XCT-790: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT-790 is a small molecule initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα). It has been widely utilized as a chemical probe to investigate the biological functions of ERRα. However, subsequent research has revealed a second, potent mechanism of action independent of its effects on ERRα. XCT-790 is also a nanomolar mitochondrial uncoupler, acting as a proton ionophore to disrupt the mitochondrial membrane potential. This dual activity leads to a complex cellular response, including the activation of AMP-activated protein kinase (AMPK), depletion of cellular ATP, and induction of apoptosis, particularly in cancer cells. This guide provides a detailed technical overview of the multifaceted mechanism of action of XCT-790, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding for research and drug development professionals.

ERRα Inverse Agonism: The Primary Target

XCT-790 was first characterized as a selective inverse agonist for ERRα, an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and mitochondrial biogenesis.[1]

Mechanism of ERRα Inhibition

As an inverse agonist, XCT-790 binds to the ligand-binding domain of ERRα and promotes a conformational change that leads to the dissociation of coactivator proteins, such as PGC-1α.[1][2] This disruption of the ERRα-coactivator complex inhibits the transcriptional activity of ERRα, leading to the downregulation of its target genes involved in metabolic processes.[2]

Quantitative Data: Potency and Selectivity

The inhibitory potency of XCT-790 against ERRα has been quantified in cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.37 µM | GAL4-ERRα cell-based transfection assay | [3][4] |

XCT-790 exhibits selectivity for ERRα over other related nuclear receptors, such as ERRγ, and the estrogen receptors ERα and ERβ, at concentrations below 10 µM.[3][5]

Experimental Protocol: ERRα Inverse Agonist Activity Assay (Cell-Based)

A common method to determine the inverse agonist activity of compounds like XCT-790 is a GAL4-ERRα reporter gene assay.

Principle: The ligand-binding domain (LBD) of ERRα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed with a reporter gene (e.g., luciferase) under the control of a promoter containing GAL4 upstream activating sequences (UAS). In the absence of an inverse agonist, the ERRα-LBD constitutively recruits coactivators, leading to reporter gene expression. An inverse agonist will bind to the ERRα-LBD and inhibit this constitutive activity, resulting in a decrease in reporter gene signal.

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T) in a 96-well plate.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the GAL4-ERRα-LBD fusion protein.

-

A reporter plasmid containing a luciferase gene driven by a promoter with GAL4 UAS.

-

A third plasmid expressing a control reporter (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

-

-

Compound Treatment: After an appropriate incubation period for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of XCT-790 or a vehicle control (e.g., DMSO).

-

Lysis and Reporter Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits and a luminometer/spectrophotometer.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Plot the normalized luciferase activity against the logarithm of the XCT-790 concentration and fit the data to a dose-response curve to determine the IC50 value.

Mitochondrial Uncoupling: An Independent and Potent Mechanism

A pivotal discovery revealed that XCT-790 is a potent mitochondrial uncoupler, and this activity occurs at nanomolar concentrations, significantly lower than those required for effective ERRα inhibition.[2][6] This effect is independent of ERRα expression.[2]

Mechanism of Mitochondrial Uncoupling

XCT-790 acts as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.[2][6] It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples the process of oxidative phosphorylation from ATP synthesis. As a result, the electron transport chain continues to consume oxygen at a high rate, but the energy is dissipated as heat instead of being used to produce ATP.[2]

Quantitative Data: Mitochondrial Effects

The mitochondrial uncoupling effects of XCT-790 have been observed at concentrations significantly lower than its IC50 for ERRα.

| Effect | Concentration Range | Cell Line(s) | Reference |

| AMPK Activation | As low as 390 nM | MNT1 | [2] |

| Decreased Mitochondrial Membrane Potential | 10 - 40 µM | MNT1 | [2] |

| Increased Oxygen Consumption Rate (OCR) | Observed at various concentrations | MNT1 | [2] |

| ATP Depletion | Observed within 20 minutes of exposure | MNT1 | [2] |

Experimental Protocols

Principle: The lipophilic cationic dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulates in the mitochondria in a membrane potential-dependent manner. A decrease in MMP leads to a reduction in the accumulation of the dye, which can be quantified by fluorescence measurement.

Methodology (using TMRE):

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy). Treat the cells with XCT-790 at the desired concentrations for the specified time. A positive control for mitochondrial depolarization, such as CCCP (e.g., 50 µM for 15 minutes), should be included.[7]

-

TMRE Staining: Add TMRE labeling solution (e.g., 200 nM final concentration) to each well and incubate at 37°C for 15-30 minutes.[7]

-

Washing: Gently wash the cells with pre-warmed PBS or cell culture medium to remove the excess dye.[7]

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~550 nm, emission ~580 nm) or visualize the cells under a fluorescence microscope.[7] A decrease in fluorescence intensity in XCT-790-treated cells compared to the vehicle control indicates a loss of MMP.

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate of oxygen consumption by living cells in real-time. Mitochondrial uncouplers like XCT-790 are expected to cause an immediate increase in OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.

Methodology:

-

Cell Seeding: Seed cells in a specialized Seahorse XF cell culture microplate and allow them to adhere.

-

Compound Loading: Prepare a solution of XCT-790 in the assay medium. Load the desired concentrations of XCT-790 into the injection ports of the sensor cartridge.

-

Assay Execution: Place the cell culture plate in the extracellular flux analyzer. After an initial period of baseline OCR measurements, the instrument injects XCT-790 into the wells.

-

Data Acquisition and Analysis: The analyzer continuously measures the OCR before and after the injection of XCT-790. An increase in OCR following the injection of XCT-790 is indicative of mitochondrial uncoupling. Further injections of other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect the specific effects on mitochondrial respiration.

Downstream Cellular Consequences

The dual mechanisms of action of XCT-790 converge to elicit significant downstream cellular effects, most notably the induction of apoptosis in cancer cells.

Signaling Pathways

The primary downstream consequences of XCT-790 treatment are the depletion of cellular ATP due to mitochondrial uncoupling, which in turn leads to the activation of the energy sensor AMPK.[2] In cancer cells, XCT-790 has been shown to induce apoptosis through a mitochondrial-related pathway.[8]

Mandatory Visualizations

Caption: Dual mechanisms of XCT-790 action.

Caption: Downstream cellular effects of XCT-790.

Conclusion

XCT-790 is a molecule with a complex and dual mechanism of action. While it is a valuable tool for studying ERRα, its potent, independent mitochondrial uncoupling activity must be carefully considered when interpreting experimental results. The concentrations at which these two effects occur are distinct, with mitochondrial uncoupling and subsequent AMPK activation happening at nanomolar concentrations, while ERRα inhibition typically requires micromolar concentrations. This technical guide provides researchers and drug development professionals with a comprehensive overview of XCT-790's mechanisms, enabling more informed experimental design and data interpretation. The provided experimental protocols offer a starting point for investigating these activities in various cellular contexts. A thorough understanding of both the ERRα-dependent and -independent effects of XCT-790 is crucial for its appropriate use in research and for evaluating its potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Identity of XCT-790: A Technical Whitepaper on the ERRα Inverse Agonist and Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XCT-790, initially celebrated as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a critical tool in dissecting the roles of this orphan nuclear receptor in metabolic regulation and disease. However, subsequent research has unveiled a significant off-target activity: XCT-790 is also a powerful mitochondrial uncoupler, a function independent of its effects on ERRα. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and multifaceted biological activities of XCT-790. It aims to equip researchers with a comprehensive understanding of this compound, enabling more precise experimental design and data interpretation. We present a consolidation of quantitative data, detailed experimental methodologies for its biological characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to XCT-790

XCT-790 is a synthetic, small-molecule compound belonging to the thiadiazole acrylamide class.[1] It was developed as the first potent and selective inhibitor of ERRα, a key regulator of cellular energy homeostasis and metabolism.[1] The compound's ability to disrupt the interaction between ERRα and its coactivators made it an invaluable probe for studying the physiological and pathological functions of this receptor.[1] However, the discovery of its potent mitochondrial uncoupling effects has added a critical layer of complexity to its use, necessitating careful consideration of its dual mechanism of action.[1][2]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for XCT-790 is presented below, offering a quick reference for its biological activity and physical characteristics.

| Parameter | Value | Reference |

| IC50 for ERRα | ~370-400 nM | [3][4] |

| Selectivity | Inactive against ERRγ, ERα, and ERβ at concentrations below 10 μM | [3][4] |

| Molecular Weight | 596.42 g/mol | [4] |

| Molecular Formula | C23H13F9N4O3S | [4] |

| CAS Number | 725247-18-7 | [4] |

| Solubility | Soluble to 10 mM in DMSO (with gentle warming) | [4] |

Synthesis of XCT-790

Below is a generalized workflow for the synthesis of such compounds.

Figure 1. Generalized synthetic workflow for thiadiazole acrylamide derivatives.

Biological Activity and Mechanism of Action

ERRα Inverse Agonism

XCT-790 functions as an inverse agonist of ERRα, meaning it reduces the constitutive activity of the receptor.[4] ERRα is an orphan nuclear receptor that, even in the absence of a known endogenous ligand, actively regulates gene expression by binding to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes.[6] Its activity is highly dependent on its interaction with coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7][8]

XCT-790 is believed to bind to the ligand-binding domain (LBD) of ERRα, inducing a conformational change that prevents the recruitment of PGC-1α and other coactivators.[1] This disruption of the ERRα-coactivator complex leads to the downregulation of ERRα target genes involved in:

-

Mitochondrial Biogenesis and Oxidative Phosphorylation: ERRα plays a crucial role in regulating the expression of genes involved in the electron transport chain and ATP synthesis.[6][9]

-

Fatty Acid Oxidation: It is a key regulator of genes involved in the breakdown of fatty acids for energy.[8]

-

Gluconeogenesis: ERRα influences the expression of genes involved in glucose production.[8]

-

Angiogenesis: Through its interaction with PGC-1α, ERRα can induce the expression of Vascular Endothelial Growth Factor (VEGF).[9]

Figure 2. Mechanism of ERRα inverse agonism by XCT-790.

Mitochondrial Uncoupling

A critical finding is that XCT-790 is a potent mitochondrial uncoupler, an activity that is independent of ERRα.[1][2] This off-target effect occurs at nanomolar concentrations, significantly lower than the concentrations often used to inhibit ERRα.[1][10] Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.[10]

The proposed mechanism for XCT-790's uncoupling activity is that it acts as a proton ionophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase.[1][2] This leads to:

-

Decreased ATP Production: The dissipation of the proton motive force leads to a rapid depletion of cellular ATP.[1][10]

-

Increased Oxygen Consumption: The electron transport chain works to re-establish the proton gradient, leading to an increase in oxygen consumption.[1][10]

-

Activation of AMP-activated Protein Kinase (AMPK): The drop in the ATP/AMP ratio activates AMPK, a master regulator of cellular energy homeostasis.[1][2]

Figure 3. Mechanism of mitochondrial uncoupling by XCT-790.

Experimental Protocols

Detailed methodologies for key experiments involving XCT-790 are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight.[11]

-

Treatment: Treat cells with varying concentrations of XCT-790 (or vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours in the dark.[11]

-

Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[11]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERRα, p-AMPK, total AMPK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF24 or XF96 cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with XCT-790 or vehicle control for the desired duration.

-

Assay Preparation: A day before the assay, hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Measurement: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using the Seahorse XF Analyzer.[2]

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known uncoupler, for comparison), and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.

-

Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.

In Vivo Xenograft Studies

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to treatment and control groups.

-

Drug Administration: Administer XCT-790 (e.g., 4 mg/kg) or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection) at a specified frequency (e.g., every three days for three weeks).[3]

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Implications for Research and Drug Development

The dual activity of XCT-790 has significant implications for its use as a research tool and as a potential therapeutic agent.

-

Reinterpretation of Previous Studies: The mitochondrial uncoupling effect of XCT-790 necessitates a re-evaluation of studies that attributed its biological effects solely to ERRα inhibition.[1] The observed phenotypes may be a consequence of cellular energy stress rather than, or in addition to, the modulation of ERRα signaling.

-

Experimental Design Considerations: Researchers using XCT-790 should include appropriate controls to distinguish between ERRα-dependent and -independent effects. This may involve using ERRα knockout or knockdown models, or employing concentrations of XCT-790 that are below the threshold for significant mitochondrial uncoupling, if possible.[1]

-

Therapeutic Potential: The ability of XCT-790 to induce cell death in cancer cells, particularly chemoresistant ones, makes it an interesting candidate for cancer therapy.[3] However, its therapeutic window may be narrow due to its mitochondrial toxicity. The synergistic effects observed with other chemotherapeutic agents, such as gemcitabine, suggest potential for combination therapies.[12]

Conclusion

XCT-790 remains a valuable chemical probe for studying cellular metabolism. However, its identity as both a selective ERRα inverse agonist and a potent mitochondrial uncoupler demands a nuanced approach to its application. This whitepaper has provided a comprehensive overview of its discovery, synthesis, and multifaceted biological activities, along with detailed experimental protocols. By understanding and accounting for the dual nature of XCT-790, researchers can leverage its unique properties to gain deeper insights into the intricate interplay between nuclear receptor signaling and cellular energy metabolism, and to explore its potential in the development of novel therapeutic strategies.

References

- 1. Synthesis of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives as potential antitumor agents against acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. oncotarget.com [oncotarget.com]

- 5. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. chemmethod.com [chemmethod.com]

- 11. Gemcitabine and XCT790, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

XCT-790: A Technical Guide to its Application as a Chemical Probe for ERRα Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy homeostasis, mitochondrial biogenesis, and several metabolic pathways. Its constitutive activity and association with various pathologies, including cancer and metabolic diseases, have made it an attractive target for therapeutic intervention. XCT-790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα. This technical guide provides an in-depth overview of XCT-790 as a chemical probe for elucidating ERRα function, detailing its pharmacological properties, experimental applications, and critical considerations for its use.

Data Presentation

Table 1: In Vitro Potency and Selectivity of XCT-790

| Target | Assay Type | Value | Reference |

| ERRα | GAL4-ERRα Luciferase Reporter Assay (CV-1 cells) | IC₅₀: 0.37 µM | [1] |

| ERRα | GAL4-ERRα Luciferase Reporter Assay | IC₅₀: 300-500 nM | |

| ERRγ | Not specified | Inactive at concentrations below 10 µM | [1] |

| ERα | Not specified | Inactive at concentrations below 10 µM | [1] |

| ERβ | Not specified | Inactive at concentrations below 10 µM | [1] |

Table 2: Cellular Effects of XCT-790

| Effect | Cell Line(s) | Concentration Range | Duration | Key Findings | Reference(s) |

| Inhibition of Cell Viability | MES-SA, MES-SA/DX5, HepG2 | 0-40 µM | 48 and 72 hours | Dose-dependent reduction in cell viability. | [1] |

| Reduction of ERRα Protein Levels | HepG2, R-HepG2 | 10 µM | 24 and 48 hours | Decreased ERRα protein levels. | [1] |

| Induction of Apoptosis | HepG2, R-HepG2 | 10 µM | 48 hours | Induced programmed cell death. | [1] |

| Mitochondrial Uncoupling | Various | Nanomolar range | Minutes | Potent, ERRα-independent mitochondrial uncoupling, leading to ATP depletion and AMPK activation. | [2][3] |

| Inhibition of ERRα/PGC-1α Interaction | Not specified | Not specified | Not specified | Disrupts the interaction between ERRα and its coactivator PGC-1α. | [2] |

Signaling Pathways

On-Target Signaling: ERRα/PGC-1α Pathway Inhibition

XCT-790 functions as an inverse agonist by binding to the ligand-binding domain of ERRα. This binding event disrupts the constitutive interaction between ERRα and its primary coactivator, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The dissociation of this complex prevents the transcriptional activation of ERRα target genes involved in mitochondrial biogenesis and oxidative phosphorylation.

Off-Target Signaling: Mitochondrial Uncoupling and AMPK Activation

A critical consideration when using XCT-790 is its potent off-target effect as a mitochondrial uncoupler, which occurs at nanomolar concentrations and is independent of ERRα.[2][3] XCT-790 acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to a rapid decrease in cellular ATP levels. The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Experimental Protocols

GAL4-ERRα Luciferase Reporter Gene Assay

This assay is used to quantify the inverse agonist activity of XCT-790 on ERRα-mediated transcription.

Materials:

-

CV-1 or HEK293T cells

-

Expression plasmid for GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα-LBD)

-

Luciferase reporter plasmid containing upstream activating sequences (UAS) for GAL4 (UAS-Luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

XCT-790 stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed CV-1 or HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-ERRα-LBD and UAS-Luc plasmids using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of XCT-790 or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the XCT-790 concentration to determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) of ERRα and PGC-1α

This method is used to assess the effect of XCT-790 on the interaction between endogenous or overexpressed ERRα and PGC-1α.

Materials:

-

Cells expressing ERRα and PGC-1α

-

XCT-790 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against ERRα or PGC-1α for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against ERRα and PGC-1α for Western blotting

Protocol:

-

Cell Treatment and Lysis: Treat cells with XCT-790 or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ERRα) overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against ERRα and PGC-1α.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm upon treatment with XCT-790. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

Live cells seeded on a glass-bottom dish or plate

-

TMRM stock solution (in DMSO)

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for TMRM (e.g., TRITC)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

Protocol:

-

Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging.

-

TMRM Staining: Prepare a working solution of TMRM (e.g., 25-100 nM) in complete cell culture medium. Replace the medium in the dish with the TMRM staining solution and incubate for 30 minutes at 37°C, protected from light.[4]

-

Washing: Wash the cells three times with pre-warmed PBS or imaging buffer.[4]

-

Imaging: Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.

-

Treatment: Add XCT-790 to the imaging medium at the desired concentration and acquire time-lapse images to monitor the change in TMRM fluorescence.

-

Positive Control: At the end of the experiment, add FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and record the final fluorescence intensity.

-

Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions over time. Normalize the fluorescence changes to the baseline and the FCCP-treated values.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen-Related Receptor Alpha (ERRα), encoded by the ESRRA gene, is an orphan nuclear receptor that functions as a pivotal transcription factor in the regulation of cellular metabolism, energy homeostasis, and various physiological and pathological processes. Despite its discovery as one of the first orphan receptors, its activity is now understood to be intricately controlled not by a classical ligand but by a network of protein co-regulators, most notably the PGC-1 coactivators. This technical guide provides an in-depth exploration of the core biological functions of ERRα, its molecular mechanisms, and its emerging role as a therapeutic target in metabolic diseases and oncology. We present quantitative data on its target gene regulation, detailed protocols for key experimental assays, and visual diagrams of its principal signaling pathways to serve as a comprehensive resource for the scientific community.

Core Biological Functions of ERRα

ERRα is most prominently recognized as a master regulator of cellular energy metabolism. Its influence extends across multiple tissues with high energy demands, including skeletal muscle, brown adipose tissue, heart, and liver.[1][2] Beyond metabolism, ERRα plays significant roles in bone homeostasis and cancer progression.[1][3]

Regulation of Cellular Metabolism

The primary function of ERRα is the transcriptional control of genes involved in energy metabolism.[4] This regulation is predominantly achieved through its potent interaction with the transcriptional coactivator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).[5][6][7] The ERRα/PGC-1α complex is a central node in mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), the tricarboxylic acid (TCA) cycle, and fatty acid oxidation (FAO).[2][8][9]

Upon activation by stimuli such as exercise or cold, PGC-1α is induced and binds to ERRα, dramatically enhancing its transcriptional activity on target gene promoters containing Estrogen-Related Receptor Response Elements (ERREs).[7][10] This leads to a coordinated upregulation of the machinery required for cellular respiration and energy production.[8]

Role in Cancer Biology

In oncology, ERRα has emerged as a significant factor in the progression of various cancers, including breast, ovarian, colon, and prostate cancer.[10] Its expression often correlates with more aggressive tumors and poorer clinical outcomes.[11] Unlike the estrogen receptor (ERα), which primarily regulates proliferation in response to estrogen, ERRα controls distinct biological processes centered on metabolic reprogramming, angiogenesis, and metastasis.[11]

ERRα expression is particularly high in ERα-negative and triple-negative breast cancers (TNBC), where it drives the metabolic adaptations necessary for rapid tumor growth and survival in hypoxic microenvironments.[12][13] It achieves this by regulating genes involved in glycolysis, the TCA cycle, and glutaminolysis to support both energy (ATP) and biomass production.[11] Furthermore, ERRα can directly induce the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), promoting tumor vascularization.[4][11][14]

Function in Bone Homeostasis

ERRα is highly expressed in bone cells and plays a crucial role in maintaining skeletal integrity.[15] It is involved in the differentiation and function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[16][17] ERRα regulates the expression of key bone matrix proteins, including osteopontin (OPN).[1][5][18] The receptor's influence on mitochondrial metabolism is also critical for providing the energy required for bone remodeling processes.[1] Studies in knockout mice have demonstrated that the absence of ERRα leads to defects in bone formation and an osteopetrotic phenotype, highlighting its essential role in bone resorption.[16][17]

Quantitative Data Presentation

The following tables summarize quantitative data regarding the modulation of ERRα activity and its downstream effects.

Table 1: Effect of ERRα Modulation on Target Gene and Protein Expression

| Target | Modulator | Cell Line/Model | Fold Change / Effect | Reference |

| VEGF | ERRα/PGC-1α Overexpression | Breast Cancer Cells | 1.5 - 2.0 fold increase in secretion | [11] |

| VEGF | ERRα siRNA | Endometrial Cancer Cells | ~50% decrease in mRNA | [12] |

| Osteopontin (OPN) | ERRα Overexpression | HeLa Cells | Activation of promoter | [5][18] |

| Osteopontin (OPN) | ERRα Overexpression | ROS17/2.8 Osteosarcoma Cells | Repression of promoter | [5][18] |

| PGC-1β | ERRβ shRNA (in hypoxia) | Feline Cardiomyocytes | Blocked hypoxia-induced increase | [17] |

Table 2: Pharmacological Inhibition of ERRα Activity

| Inhibitor | Cell Line | Assay | IC₅₀ Value | Reference(s) |

| XCT-790 | MDA-MB-231 (TNBC) | Proliferation (48h) | 13.7 µM | [12] |

| XCT-790 | BT-549 (TNBC) | Proliferation (48h) | 13.3 µM | [12] |

| Tamoxifen | NZBR3 (ER+) | Proliferation | 60 nM | [19] |

| Tamoxifen | NZBR1 (TNBC) | Proliferation | >1000 nM | [19] |

Note: While widely used, XCT-790 has been shown to have off-target effects as a potent mitochondrial uncoupler, independent of its action on ERRα. This should be considered when interpreting experimental results.[14][20][21]

Signaling Pathways and Experimental Workflows

Visual representations of key ERRα-related pathways and experimental procedures provide a logical framework for understanding its function and study.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for ERRα

This protocol outlines the key steps for identifying the genomic binding sites of ERRα.[8][18][22]

1. Cell Cross-linking and Harvesting: a. Culture cells (e.g., MCF-7, HepG2) to ~80-90% confluency. b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. d. Scrape cells, transfer to a conical tube, and centrifuge to pellet. Wash the cell pellet twice with ice-cold PBS.

2. Chromatin Preparation: a. Resuspend the cell pellet in a cell lysis buffer (containing protease inhibitors). Incubate on ice to lyse the cell membrane. b. Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer. c. Shear the chromatin into fragments of 200-600 bp using a sonicator. Optimization of sonication time and power is critical. d. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific binding. b. Set aside a small aliquot of the pre-cleared chromatin as the "Input" control. c. Add a specific anti-ERRα antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, prepare a negative control IP with a non-specific IgG antibody. d. Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

4. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. c. Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).

5. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluted samples and the Input control and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links. b. Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively. c. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Library Preparation and Sequencing: a. Quantify the purified ChIP DNA. b. Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina), which includes end-repair, A-tailing, and adapter ligation. c. Perform PCR amplification to generate sufficient material for sequencing. d. Sequence the libraries on a next-generation sequencing platform.

Dual-Luciferase Reporter Assay for ERRα Transcriptional Activity

This assay quantifies the ability of ERRα to activate transcription from a specific promoter in a cellular context.[16][20][23]

1. Plasmid Preparation: a. Reporter Plasmid: Contains a promoter with multiple copies of an Estrogen-Related Receptor Response Element (ERRE) upstream of a Firefly luciferase gene. b. Expression Plasmid: Encodes the full-length human ERRα protein. An empty vector serves as a control. c. Co-activator Plasmid (Optional): Encodes a co-activator like PGC-1α to assess synergistic activation. d. Control Plasmid: Encodes a different reporter, such as Renilla luciferase, driven by a constitutive promoter (e.g., SV40). This is used to normalize for transfection efficiency.

2. Cell Culture and Transfection: a. Seed cells (e.g., HEK293T, HeLa) into a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection. b. The next day, transfect the cells using a lipid-based transfection reagent. Prepare a master mix containing the reporter, expression (ERRα or empty vector), and control plasmids. c. For antagonist assays, add the test compound (e.g., XCT-790) to the media at desired concentrations after transfection. d. Incubate the cells for 24-48 hours to allow for plasmid expression and reporter gene activation.

3. Cell Lysis: a. Remove the culture medium from the wells. b. Wash the cells gently with PBS. c. Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature on an orbital shaker to ensure complete lysis.

4. Luminescence Measurement: a. Use a dual-luciferase assay system and a plate-reading luminometer. b. Program the luminometer to inject the Firefly luciferase substrate (Luciferin) into the first well, shake briefly, and measure the luminescence (Reading 1). c. Program the luminometer to then inject the Stop & Glo® reagent, which quenches the Firefly reaction and initiates the Renilla luciferase reaction. Measure the luminescence again (Reading 2). d. Repeat this process for all wells in the plate.

5. Data Analysis: a. For each well, calculate the ratio of Firefly luminescence (Reading 1) to Renilla luminescence (Reading 2). This normalization corrects for variations in cell number and transfection efficiency. b. Express the results as "Fold Activation" by dividing the normalized luminescence of the ERRα-transfected wells by the normalized luminescence of the empty vector control wells.

Conclusion and Future Directions

Estrogen-Related Receptor Alpha stands as a critical transcriptional regulator at the intersection of metabolism, cancer biology, and skeletal physiology. Its unique mode of regulation via protein cofactors rather than a dedicated hormonal ligand makes it a fascinating and complex subject of study. The ERRα/PGC-1α axis is a central hub for mitochondrial biogenesis and function, and its dysregulation is implicated in both metabolic diseases and the progression of aggressive cancers. The development of specific modulators for ERRα holds therapeutic promise, but careful consideration of potential off-target effects is paramount. Future research will likely focus on dissecting the tissue-specific and context-dependent networks of ERRα co-regulators, identifying novel downstream effector pathways, and developing next-generation therapeutic agents with improved specificity and efficacy for targeting ERRα in human disease.

References

- 1. Estrogen-Related Receptor α: A Significant Regulator and Promising Target in Bone Homeostasis and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a chromatin-bound ERRα interactome network in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen receptor-related receptor alpha (ERRalpha) regulates osteopontin expression through a non-canonical ERRalpha response element in a cell context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGC-1α and ERRα target gene downregulation is a signature of the failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. illumina.com [illumina.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Estrogen-related receptor alpha induces the expression of vascular endothelial growth factor in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased expression of estrogen-related receptor β during adaptation of adult cardiomyocytes to sustained hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jme.bioscientifica.com [jme.bioscientifica.com]

- 19. Derivation of Breast Cancer Cell Lines Under Physiological (5%) Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eubopen.org [eubopen.org]

An In-depth Technical Guide to XCT-790: Target Engagement and Downstream Signaling

Introduction: XCT-790 is a synthetic molecule widely utilized in biomedical research as a chemical probe to investigate the functions of the Estrogen-Related Receptor Alpha (ERRα).[1] Initially identified as a potent and selective inverse agonist for ERRα, it has been instrumental in elucidating the receptor's role in metabolism, mitochondrial biogenesis, and cancer biology.[2][3] However, subsequent research has revealed a critical, off-target activity of XCT-790 as a potent mitochondrial uncoupler, a function that is independent of its effects on ERRα.[4][5] This dual mechanism of action necessitates a careful and nuanced interpretation of experimental data. This guide provides a comprehensive overview of XCT-790's target engagement, its complex downstream signaling effects, and detailed protocols for its study.

Core Mechanism: Target Engagement

XCT-790's primary intended mechanism is the direct inhibition of ERRα (Nuclear Receptor Subfamily 3, Group B, Member 1), an orphan nuclear receptor that is constitutively active.[3] It functions as a key transcriptional regulator of genes involved in cellular energy metabolism.[6]

Mechanism of Inverse Agonism: XCT-790 binds to the ligand-binding domain of ERRα.[4][7] This binding event does not displace an endogenous ligand (as ERRα is an orphan receptor) but instead induces a conformational change in the receptor. This change prevents the recruitment of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The disruption of the ERRα/PGC-1α complex is the key step in its inverse agonist activity, leading to the repression of ERRα-mediated gene transcription.[4][9]

Quantitative Data: Potency of XCT-790

The potency of XCT-790 has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Parameter | Value | Assay Type | Notes | Reference |

| IC50 vs. ERRα | 0.37 µM | Biochemical Assay | Potency as a selective inverse agonist. | [2] |

| IC50 vs. ERRα | 0.58 µM | Not Specified | [8] | |

| IC50 Cell Viability | 13.7 µM (48h) | Cell-based (MDA-MB-231) | Concentration required to inhibit cancer cell proliferation. | [10] |

| IC50 Cell Viability | 13.3 µM (48h) | Cell-based (BT-549) | Concentration required to inhibit cancer cell proliferation. | [10] |

Downstream Signaling Pathways

The biological effects of XCT-790 are complex, arising from both its intended on-target activity and its significant off-target effects.

ERRα-Dependent Signaling

By inhibiting the ERRα/PGC-1α transcriptional axis, XCT-790 downregulates a suite of genes critical for cellular metabolism.

-

Mitochondrial Biogenesis and Metabolism: ERRα is a master regulator of mitochondrial biogenesis.[3] XCT-790 treatment leads to a dose-dependent reduction in the expression of PGC-1α and its target genes, resulting in suppressed mitochondrial biogenesis and altered mitochondrial function.[11]

-

Cell Growth and Cycle Arrest: In cancer cells, which often exhibit metabolic reprogramming, inhibition of ERRα can suppress cell population growth.[11] This is partly achieved by modulating the p53 and retinoblastoma (Rb) signaling pathways.[11] Treatment can also lead to cell cycle arrest and the induction of apoptosis-related proteins like p21 and p53.[10]

-

Reactive Oxygen Species (ROS) Production: Inhibition of ERRα can disrupt normal mitochondrial function, leading to an increase in mitochondrial ROS production.[11] This elevation in ROS can act as a secondary messenger, further impacting cell signaling pathways, including those involved in cell replication and stress responses.[10][11]

ERRα-Independent Signaling (Off-Target)

Crucially, XCT-790 is a potent mitochondrial uncoupler at concentrations significantly lower than those required to robustly inhibit ERRα in cellular contexts.[4][9] This effect is independent of ERRα expression.[4]

-

Mitochondrial Uncoupling: XCT-790 acts as a proton ionophore, similar to classic uncouplers like FCCP.[4][5] It transports protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples oxygen consumption from ATP synthesis, leading to a rapid and severe depletion of cellular ATP.[4][9]

-

AMPK Activation: The decrease in the cellular ATP:AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[4][5] The activation of AMPK by XCT-790 is a direct consequence of ATP depletion and occurs independently of ERRα.[4] This triggers a cascade of downstream events aimed at restoring energy homeostasis, which can confound the interpretation of results attributed solely to ERRα inhibition.

Key Experimental Protocols

Investigating the effects of XCT-790 requires assays that can distinguish between its on-target and off-target activities.

Protocol: Luciferase Reporter Assay for ERRα Activity

This assay quantitatively measures the transcriptional activity of ERRα in a cellular context.

Detailed Methodology:

-

Cell Culture: Use a cell line, such as HEK293, stably transfected with an expression vector for human ERRα and a reporter vector containing multiple Estrogen-Related Response Elements (ERREs) upstream of a luciferase gene.[12]

-

Plating: Plate the reporter cells into a 96-well or 384-well white, opaque assay plate at a pre-optimized density.[13] Allow cells to attach for several hours at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of XCT-790 in appropriate cell culture medium. Add the compound solutions to the plated cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase detection reagent (e.g., ONE-Glo™) which lyses the cells and contains the substrate for the luciferase enzyme.[12]

-

Measurement: Incubate for 10-30 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.[14]

-

Analysis: Normalize the relative light units (RLU) of XCT-790-treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration to determine the IC50.

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if XCT-790 treatment alters the physical association of ERRα with the promoter regions of its target genes in vivo.

Detailed Methodology:

-

Cell Treatment and Cross-linking: Culture cells (e.g., MCF-7) and treat with XCT-790 or vehicle for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[15][16]

-

Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using a sonicator. Verify fragment size on an agarose gel.[16]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a specific anti-ERRα antibody.[15] A negative control using a non-specific IgG is essential.

-

Complex Capture and Washes: Add Protein A/G beads to the chromatin-antibody mixture to capture the immune complexes. Wash the beads multiple times with buffers of increasing stringency to remove non-specific binding.[15]

-

Elution and Cross-link Reversal: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration. Treat with Proteinase K to digest proteins.[16]

-

DNA Purification: Purify the DNA using a standard column-based kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify known ERRα binding regions on target gene promoters. A decrease in the amount of amplified DNA in XCT-790-treated samples compared to vehicle indicates reduced ERRα occupancy.[17]

Protocol: Analysis of Mitochondrial Function

These assays are critical for detecting the off-target mitochondrial uncoupling effects of XCT-790.

A. Mitochondrial Membrane Potential (ΔΨm) Measurement:

-

Cell Treatment: Plate cells and treat with a range of XCT-790 concentrations for a short duration (e.g., 1-4 hours).

-

Staining: Add a fluorescent dye sensitive to ΔΨm, such as MitoTracker Orange CMXRos or TMRE, to the culture medium and incubate as per the manufacturer's instructions.[9][18]

-

Analysis: Harvest the cells and analyze them via flow cytometry. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of uncoupling.[18]

B. Oxygen Consumption Rate (OCR) Measurement:

-

Cell Plating: Seed cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) and allow them to adhere.

-

Assay Preparation: The day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Instrument Setup: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to perform sequential injections of compounds. A typical experiment involves measuring the basal OCR, then injecting XCT-790, followed by oligomycin (ATP synthase inhibitor) and FCCP (a classic uncoupler).[4]

-

Analysis: An increase in OCR after XCT-790 injection that is not further stimulated by FCCP and is insensitive to oligomycin is indicative of mitochondrial uncoupling.[4][9]

Summary and Considerations for Researchers

XCT-790 is a powerful but complex chemical probe. Its utility in studying ERRα is tempered by its potent, ERRα-independent activity as a mitochondrial uncoupler.

-

Dose is Critical: The uncoupling effects of XCT-790 can occur at nanomolar concentrations, while ERRα inhibition in cells often requires low micromolar concentrations.[4] Researchers must be aware that at concentrations used to inhibit ERRα, significant bioenergetic stress is also being induced.

-

Controls are Essential: When studying the effects of XCT-790, it is imperative to use orthogonal approaches to validate that the observed phenotype is due to ERRα inhibition. The use of ERRα knockdown or knockout cell lines is the gold standard for distinguishing on-target from off-target effects.[4]

-

Interpret with Caution: Most, if not all, reported biological responses to XCT-790 likely occur in the context of combined ERRα inhibition and mitochondrial uncoupling.[4] Results should be interpreted with this dual mechanism in mind.

By understanding the multifaceted nature of XCT-790 and employing rigorous experimental design, researchers can continue to leverage this compound to unravel complex biological processes while avoiding potential misinterpretations.

References

- 1. XCT-790 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]

- 4. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. researchgate.net [researchgate.net]

- 8. ics.uci.edu [ics.uci.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oestrogen‐related receptor alpha inverse agonist XCT‐790 arrests A549 lung cancer cell population growth by inducing mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. illumina.com [illumina.com]

- 16. blog.alphalifetech.com [blog.alphalifetech.com]

- 17. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structural Basis of XCT-790 Inverse Agonism on Estrogen-Related Receptor Alpha (ERRα): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis, and oxidative metabolism.[1][2] Its constitutive activity, independent of a known endogenous ligand, makes it a compelling target for therapeutic intervention in metabolic diseases and cancer.[3][4] XCT-790 was one of the first potent and selective inverse agonists developed for ERRα.[4] This technical guide provides an in-depth analysis of the structural and molecular basis of XCT-790's inverse agonism on ERRα, including its mechanism of action, off-target effects, and the experimental protocols used for its characterization.

Mechanism of Action of XCT-790 on ERRα

XCT-790 functions as an inverse agonist of ERRα through a multi-faceted mechanism that ultimately represses the receptor's transcriptional activity. The primary modes of action are:

-

Disruption of Coactivator Interaction: ERRα's constitutive activity is dependent on its interaction with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2][5] XCT-790 binds to the ligand-binding domain (LBD) of ERRα, inducing a conformational change that prevents the recruitment of PGC-1α and other coactivators.[1][2][5] This disruption is a key step in its inverse agonist activity.

-

Proteasomal Degradation: Treatment with XCT-790 has been shown to induce the proteasome-dependent degradation of the ERRα protein.[6][7] This reduction in the cellular levels of the receptor further contributes to the suppression of its downstream signaling.

It is crucial to note that XCT-790 also exhibits significant off-target effects as a potent mitochondrial uncoupler, which occurs at nanomolar concentrations, often lower than those required for ERRα inhibition.[2] This effect is independent of ERRα and is characterized by the dissipation of the mitochondrial membrane potential, leading to an increase in oxygen consumption, a decrease in ATP production, and subsequent activation of AMP-activated protein kinase (AMPK).[2]

Structural Basis of XCT-790 Interaction with ERRα

While a crystal structure of XCT-790 in complex with the ERRα ligand-binding domain (LBD) is not publicly available, computational molecular dynamics simulations have provided insights into its binding mode. These studies suggest that XCT-790 occupies the putative ligand-binding pocket of ERRα, a cavity that is constitutively in an active conformation.

The binding of XCT-790 is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues within the LBD. This interaction is thought to induce a conformational change in the Activation Function 2 (AF-2) helix (Helix 12), which is critical for coactivator binding. By altering the position of AF-2, XCT-790 prevents the formation of a functional coactivator binding groove, thereby inhibiting the recruitment of PGC-1α.

Quantitative Data

The following table summarizes the key quantitative data for XCT-790's activity on ERRα and its off-target effects.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 for ERRα | 0.37 µM (370 nM) | GAL4-ERRα cell-based transfection assay | - | [4][8] |

| IC50 for ERRα | ~300-500 nM | Not specified | - | [9] |

| Effect on Cell Viability | Dose-dependent reduction | MTT Assay | MES-SA, MES-SA/DX5, HepG2 | [10] |

| Mitochondrial Uncoupling | Nanomolar range | Oxygen Consumption Rate (OCR) Assay | MNT1 | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inverse agonism of XCT-790 on ERRα.

GAL4-ERRα Cell-Based Reporter Assay

This assay is used to quantify the inverse agonist activity of compounds on ERRα in a cellular context.

Principle: The ERRα LBD is fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor. This fusion protein is co-expressed in cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). The constitutive activity of the ERRα LBD leads to the expression of the reporter gene. An inverse agonist will bind to the ERRα LBD and inhibit this reporter gene expression in a dose-dependent manner.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are typically used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates and co-transfected with two plasmids: one expressing the GAL4-ERRα LBD fusion protein and another containing the UAS-luciferase reporter construct. A transfection reagent (e.g., Lipofectamine) is used for this purpose.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of XCT-790 or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Following a 16-24 hour incubation with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase).

-

The dose-response curve is plotted, and the IC50 value is calculated using non-linear regression analysis.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the disruption of the ERRα and PGC-1α interaction by XCT-790.

Principle: TR-FRET is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, ERRα is typically labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate), and a peptide fragment of PGC-1α containing the ERRα-binding motif is labeled with an acceptor fluorophore (e.g., d2). When ERRα and the PGC-1α peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. An inverse agonist that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Recombinant purified ERRα-LBD tagged with an affinity tag (e.g., His-tag or GST-tag) and a biotinylated PGC-1α peptide are used.

-

A Europium-labeled antibody against the affinity tag (donor) and streptavidin-conjugated to an acceptor fluorophore are prepared in an assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, serial dilutions of XCT-790 are incubated with the ERRα-LBD and the PGC-1α peptide.

-

The donor and acceptor fluorophore-conjugated reagents are then added to the wells.

-

-

Signal Detection:

-

After incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.

-

-

Data Analysis:

-

The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

-

The dose-dependent inhibition of the TR-FRET signal is used to determine the IC50 of the compound for disrupting the protein-protein interaction.

-

Oxygen Consumption Rate (OCR) Assay

This assay is crucial for assessing the off-target mitochondrial uncoupling effect of XCT-790.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. Mitochondrial uncouplers like XCT-790 disrupt the proton gradient across the inner mitochondrial membrane, causing the electron transport chain to work at its maximum rate to try and restore the gradient. This results in a rapid increase in oxygen consumption that is not coupled to ATP synthesis.

Protocol:

-

Cell Seeding:

-

Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

-

-

Assay Preparation:

-

The cell culture medium is replaced with a low-buffered Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator for one hour to allow the cells to equilibrate.

-

The sensor cartridge is hydrated with the Seahorse XF calibrant overnight.

-

-

Seahorse XF Analyzer Measurement:

-

The plate is placed in the Seahorse XF Analyzer, and the basal OCR is measured.

-

XCT-790 is then injected into the wells at various concentrations, and the OCR is continuously monitored.

-

Typically, other mitochondrial inhibitors such as oligomycin, FCCP (as a positive control for uncoupling), and rotenone/antimycin A are also injected to determine various parameters of mitochondrial respiration.

-

-

Data Analysis:

-

The OCR values are normalized to the cell number or protein content in each well.

-

A significant increase in OCR immediately following the injection of XCT-790 is indicative of mitochondrial uncoupling.

-

Western Blot Analysis for ERRα Degradation

This technique is used to visualize and quantify the reduction in ERRα protein levels upon treatment with XCT-790.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.

Protocol:

-

Cell Treatment and Lysis:

-

Cells are treated with different concentrations of XCT-790 for various time points.

-

Following treatment, the cells are washed and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Immunoblotting:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERRα.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which will bind to the primary antibody.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, and the light produced by the enzyme is detected using an imaging system.

-

The intensity of the bands corresponding to ERRα is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative decrease in ERRα protein levels.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: ERRα Signaling Pathway.

Caption: Mechanism of XCT-790 Inverse Agonism.

Caption: GAL4-ERRα Reporter Assay Workflow.

Caption: Mitochondrial Uncoupling by XCT-790.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. poly-dtech.com [poly-dtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Estrogen-Related Receptor Alpha (ERRα) in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a pivotal role in the regulation of cellular metabolism and has emerged as a significant factor in cancer biology. Despite its discovery over three decades ago, the full spectrum of its regulatory networks and therapeutic potential is still being actively explored. This technical guide provides a comprehensive overview of the signaling pathways in which ERRα is involved, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a valuable resource for the scientific community.

Core Signaling Pathways Involving ERRα

ERRα functions as a key transcriptional regulator, primarily through its interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). This complex is a master regulator of energy homeostasis. Furthermore, ERRα is implicated in various cancer-related pathways, often hijacking metabolic processes to fuel tumor growth and progression.

Metabolic Regulation

ERRα is a central node in the control of cellular energy metabolism, with a profound impact on mitochondrial function.

ERRα, in concert with PGC-1α, drives the expression of a suite of genes essential for the creation of new mitochondria and the process of oxidative phosphorylation (OXPHOS). This includes nuclear-encoded mitochondrial genes and components of the electron transport chain. Inhibition of ERRα has been shown to impair PGC-1α-induced mitochondrial biogenesis.[1][2][3]

References

- 1. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oestrogen‐related receptor alpha inverse agonist XCT‐790 arrests A549 lung cancer cell population growth by inducing mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of XCT-790 on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT-790 is widely utilized in biomedical research as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism and mitochondrial biogenesis. However, accumulating evidence has revealed significant off-target effects of XCT-790, primarily its potent activity as a mitochondrial uncoupler. This action is independent of its effects on ERRα and occurs at concentrations routinely used in experimental settings, potentially leading to misinterpretation of experimental results. This technical guide provides an in-depth analysis of the off-target effects of XCT-790 on mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway to aid researchers in the accurate design and interpretation of studies involving this compound.

Core Off-Target Mechanism: Mitochondrial Uncoupling

The primary off-target effect of XCT-790 is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This means that the transfer of electrons along the electron transport chain (ETC) becomes disconnected from the synthesis of ATP. XCT-790 acts as a proton ionophore, similar to well-known chemical uncouplers like FCCP and CCCP.[1][2][3] It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP.[1][2][3] This leads to a state of high oxygen consumption without a corresponding increase in ATP production.[1][4]

This potent mitochondrial uncoupling activity is observed at nanomolar concentrations, significantly lower than the micromolar concentrations typically used to inhibit ERRα.[1][3][5] Crucially, these effects are independent of ERRα expression, as demonstrated in studies where the ablation of ERRα did not alter the cellular response to XCT-790.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the off-target effects of XCT-790 on mitochondrial respiration.

Table 1: Effect of XCT-790 on Cellular ATP Levels and AMPK Activation

| Cell Line | XCT-790 Concentration | Time of Exposure | Effect on ATP Levels | AMPK Activation (p-AMPK) | Citation |

| MNT1 | 1 µM | 20 min | Significant decrease | Potent activation | [1] |

| MNT1 | 390 nM | 5 min | Not specified | Activation observed | [1] |

| Multiple cell lines | Low µM | 1 hour | Rapid depletion | Potent activation | [1] |

Table 2: Effect of XCT-790 on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Cell Line | XCT-790 Concentration | Effect on Basal OCR | Effect on Maximal OCR | Note | Citation |

| MNT1 | 1 µM | Concomitant increase | Not specified | Insensitive to oligomycin | [1] |

| MCF7 | 10 µM | Significant reduction | Significant reduction | 2-day treatment | [6] |

Table 3: Effect of XCT-790 on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | XCT-790 Concentration | Effect on ΔΨm | Effect on Mitochondrial Mass | Citation |

| MNT1 | Dose-dependent | Decrease | No effect | [1][2] |

| A549 | Not specified | Elevation | Reduction | [7][8] |

Signaling Pathway

The primary signaling cascade initiated by the off-target action of XCT-790 on mitochondria is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

Caption: Off-target signaling pathway of XCT-790.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the off-target effects of XCT-790.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of XCT-790 on cellular ATP concentrations.

Methodology:

-

Cell Culture: Plate cells (e.g., MNT1 melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of XCT-790 (e.g., 0-10 µM) for different time points (e.g., 0-60 minutes).

-

Lysis: Lyse the cells using a suitable buffer compatible with the ATP assay kit.

-

ATP Assay: Use a commercial ATP-coupled luciferase assay kit.

-

Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

-

Normalization: Normalize the ATP levels to the total protein content in each well, determined by a BCA or similar protein assay.

Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with XCT-790.

Methodology:

-